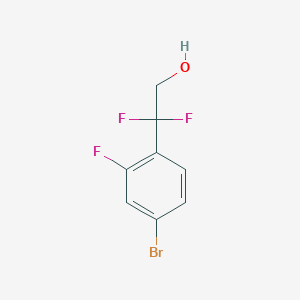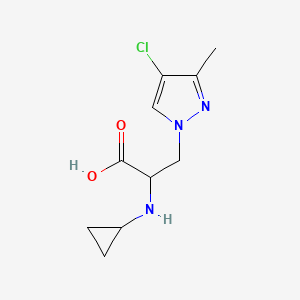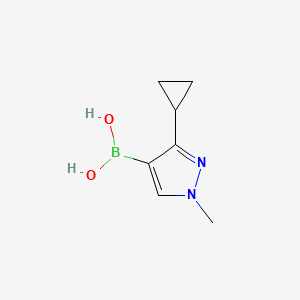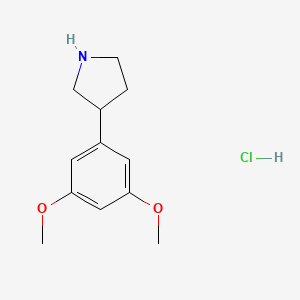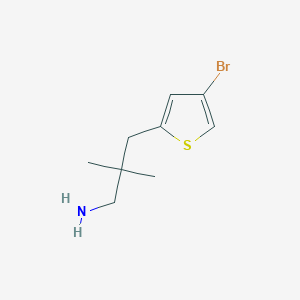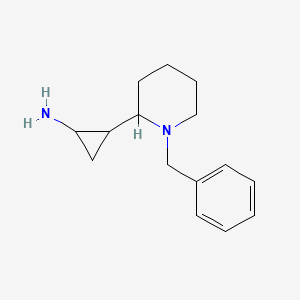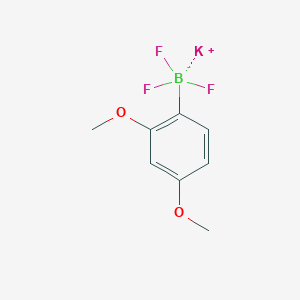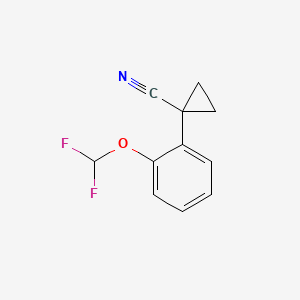![molecular formula C15H14O5S B13553861 Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group and a sulfonate ester group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methyl 4-methylbenzenesulfonate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Hydrolysis: Formation of 2-hydroxybenzoic acid and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the aromatic ring.
科学研究应用
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The sulfonate ester group can act as a leaving group in enzymatic reactions, facilitating the formation of active metabolites. The aromatic ring can also participate in π-π interactions with biological targets, enhancing its binding affinity and specificity.
相似化合物的比较
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate can be compared with other benzoate esters and sulfonate esters:
Methyl 4-hydroxybenzoate: Similar in structure but lacks the sulfonate ester group, leading to different reactivity and applications.
Ethyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate: Similar but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 2-[(4-chlorobenzenesulfonyl)oxy]benzoate: Contains a chlorine substituent on the aromatic ring, which can influence its chemical properties and biological activity.
属性
分子式 |
C15H14O5S |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
methyl 2-(4-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C15H14O5S/c1-11-7-9-12(10-8-11)21(17,18)20-14-6-4-3-5-13(14)15(16)19-2/h3-10H,1-2H3 |
InChI 键 |
BHUYDZDOMFVDRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Ethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13553778.png)
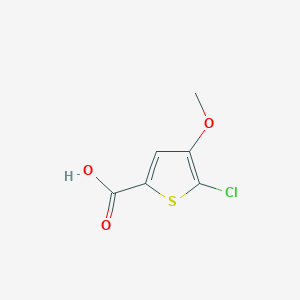
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
![Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride](/img/structure/B13553801.png)
